3-(2,5-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
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Overview
Description
3-(2,5-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the triazole moiety: This step involves the reaction of the oxadiazole intermediate with a suitable triazole precursor, often under acidic or basic conditions.
Attachment of the dimethoxyphenyl and fluorophenyl groups: These groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole moiety.
Reduction: Reduction reactions can target the oxadiazole ring or the triazole moiety, potentially leading to ring-opening or hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated precursors and strong nucleophiles or electrophiles are typically employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- **3-(2,5-dimethoxyphenyl)-5-({[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
- **3-(2,5-dimethoxyphenyl)-5-({[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole
Uniqueness
The presence of the fluorophenyl group in 3-(2,5-dimethoxyphenyl)-5-({[4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s chemical properties, such as its reactivity, stability, and ability to interact with biological targets. This makes it a unique and valuable compound for further research and development.
Properties
Molecular Formula |
C25H20FN5O3S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-[[4-(4-fluorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C25H20FN5O3S/c1-32-19-12-13-21(33-2)20(14-19)23-27-22(34-30-23)15-35-25-29-28-24(16-6-4-3-5-7-16)31(25)18-10-8-17(26)9-11-18/h3-14H,15H2,1-2H3 |
InChI Key |
VXWLTIPIPYGYIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NOC(=N2)CSC3=NN=C(N3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Origin of Product |
United States |
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